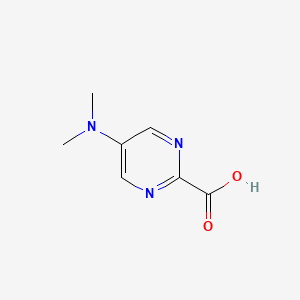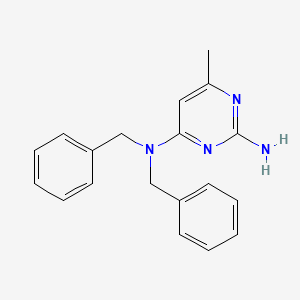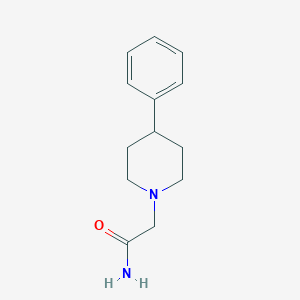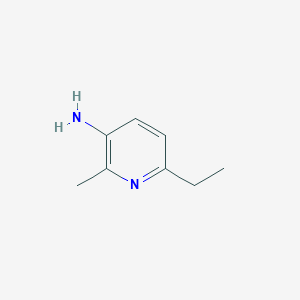![molecular formula C8H15NO2 B6601640 3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol CAS No. 1851088-24-8](/img/structure/B6601640.png)
3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Aminomethyl)cyclopropyl]oxolan-3-ol, commonly known as AMCO, is a cyclic alcohol found in a variety of plants, including soybeans, wheat, oats, and barley. It has been studied for its potential use in a variety of applications, including as an antioxidant, anti-inflammatory, and antimicrobial agent. AMCO has also been studied for its ability to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Applications De Recherche Scientifique
AMCO has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential use as an antioxidant, anti-inflammatory, and antimicrobial agent. It has also been studied for its ability to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, AMCO has been studied for its potential to reduce the risk of cardiovascular disease, cancer, and diabetes.
Mécanisme D'action
The exact mechanism of action of AMCO is not yet fully understood. However, it is believed to act through several different pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta. Additionally, it has been shown to inhibit the production of reactive oxygen species (ROS) and to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Biochemical and Physiological Effects
AMCO has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta. Additionally, it has been shown to reduce the production of ROS and to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to reduce the risk of cardiovascular disease, cancer, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AMCO in lab experiments include its low cost, ease of synthesis, and potential for use in a variety of applications. However, there are also some limitations to using AMCO in lab experiments. For example, its low solubility in water can make it difficult to work with in some experiments. Additionally, the mechanism of action of AMCO is still not fully understood, which can make it difficult to accurately measure its effects in experiments.
Orientations Futures
There are a variety of potential future directions for AMCO research. These include further investigation into its mechanisms of action, its potential therapeutic applications, and its potential to reduce the risk of cardiovascular disease, cancer, and diabetes. Additionally, further research into its potential to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins could lead to new therapeutic applications. Finally, further research into its potential use as an antioxidant, anti-inflammatory, and antimicrobial agent could lead to new therapeutic applications.
Méthodes De Synthèse
AMCO is synthesized using a reaction between 1-amino-2-methylcyclopropane-1-carboxylic acid (AMC) and 3-hydroxy-3-methyloxolan-3-ol (HMO). The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out at a temperature of 80°C for 24 hours. The reaction yields AMCO as the product, which is then purified by column chromatography.
Propriétés
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-7(1-2-7)8(10)3-4-11-6-8/h10H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYCXTHFUBJJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)






![8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6601604.png)

![5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane](/img/structure/B6601631.png)
![3-[1-(aminomethyl)cyclopropyl]oxan-3-ol](/img/structure/B6601642.png)


